molecular formula C20H22N4O4 B054584 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester CAS No. 116374-64-2

9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester

Cat. No. B054584
M. Wt: 382.4 g/mol
InChI Key: LJNIDEWFUGGGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester, also known as DMAPA-ACM, is a fluorescent probe used in scientific research. This compound has gained popularity due to its ability to selectively bind to proteins and nucleic acids, making it a valuable tool in studying biological processes.

Mechanism Of Action

9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester works by binding to specific biomolecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. Once bound, 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester emits fluorescence, allowing for the detection and imaging of the biomolecule of interest.

Biochemical And Physiological Effects

9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester is a non-toxic compound and does not have any known biochemical or physiological effects on cells or organisms. It is a useful tool for studying biological processes without disrupting normal cellular functions.

Advantages And Limitations For Lab Experiments

One of the main advantages of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester is its ability to selectively bind to biomolecules, making it a valuable tool for studying specific biological processes. Additionally, 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester is non-toxic and does not interfere with normal cellular functions.
However, one limitation of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester is its sensitivity to environmental factors, such as pH and temperature. Changes in these factors can affect the fluorescence emission of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester, making it important to carefully control experimental conditions.
List of

Future Directions

1. Development of new 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester derivatives with improved binding selectivity and sensitivity.
2. Investigation of the use of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester in live-cell imaging.
3. Study of the interaction of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester with specific biomolecules, such as DNA or RNA.
4. Application of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester in drug discovery research.
5. Investigation of the use of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester in the diagnosis of diseases, such as cancer.
6. Development of new imaging techniques using 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester.
7. Study of the effect of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester on protein function and structure.
8. Investigation of the use of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester in the study of cellular signaling pathways.
9. Development of new methods for the synthesis of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester and its derivatives.

Synthesis Methods

The synthesis of 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester involves the reaction of 9-nitro-4-acridinecarboxylic acid with N,N-dimethyl-1,3-propanediamine in the presence of methyl chloroformate. This reaction produces 9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester in high yield and purity.

Scientific Research Applications

9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester is widely used in scientific research as a fluorescent probe for the detection and imaging of biomolecules. It has been used to study the binding of proteins and nucleic acids, as well as the localization and trafficking of cellular components.

properties

CAS RN

116374-64-2

Product Name

9-((3-(Dimethylamino)propyl)amino)-1-nitro-4-acridinecarboxylic acid methyl ester

Molecular Formula

C20H22N4O4

Molecular Weight

382.4 g/mol

IUPAC Name

methyl 9-[3-(dimethylamino)propylamino]-1-nitroacridine-4-carboxylate

InChI

InChI=1S/C20H22N4O4/c1-23(2)12-6-11-21-18-13-7-4-5-8-15(13)22-19-14(20(25)28-3)9-10-16(17(18)19)24(26)27/h4-5,7-10H,6,11-12H2,1-3H3,(H,21,22)

InChI Key

LJNIDEWFUGGGMV-UHFFFAOYSA-N

SMILES

CN(C)CCCNC1=C2C(=CC=C(C2=NC3=CC=CC=C31)C(=O)OC)[N+](=O)[O-]

Canonical SMILES

CN(C)CCCNC1=C2C(=CC=C(C2=NC3=CC=CC=C31)C(=O)OC)[N+](=O)[O-]

Other CAS RN

116374-64-2

synonyms

4-Acridinecarboxylic acid, 9-((3-(dimethylamino)propyl)amino)-1-nitro- , methyl ester

Origin of Product

United States

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